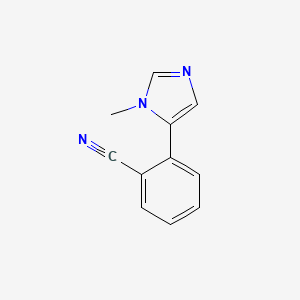

2-(1-Methyl-1H-imidazol-5-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Methyl-1H-imidazol-5-yl)benzonitrile is a chemical compound that features an imidazole ring substituted with a methyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of benzimidazole with 2-(bromomethyl)benzonitrile in acetonitrile, followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Conversion to 2-(1-Methyl-1H-imidazol-5-yl)benzylamine.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

The applications of 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile are not explicitly detailed within the provided search results. However, the search results do provide some insight into the synthesis and use of similar compounds, which can be used to infer potential applications of this compound.

Scientific Research Applications

Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles:

- A study reported a selective C-5 arylation procedure using anisole as a solvent .

- The study investigated the influence of aromatic solvents on the efficiency and selectivity of azole arylation using 1-methyl-1H-imidazole as a model azole .

- The study successfully recovered 5-aryl substituted derivatives in 40–72% isolated yield after 24 h at 140 °C using palladium pre-catalyst, benzoic acid, and potassium carbonate in anisole .

Implications for this compound:

- This compound could potentially be synthesized using similar palladium-catalyzed arylation methods .

- The resulting compound may be useful in creating various 5-aryl substituted imidazole derivatives .

- The presence of the benzonitrile group may allow for further functionalization or participation in reactions .

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

2-(1H-Benzimidazol-1-yl)methylbenzoic acid: Similar structure but with a benzoic acid moiety instead of a nitrile group.

1-Methyl-1H-imidazole-2-carboxaldehyde: Contains an aldehyde group instead of a nitrile.

2-Phenylbenzimidazole: Lacks the nitrile group and has a phenyl substitution.

Uniqueness

2-(1-Methyl-1H-imidazol-5-yl)benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(1-Methyl-1H-imidazol-5-yl)benzonitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2, with a molecular weight of approximately 174.21 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2 |

| Molecular Weight | 174.21 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of benzonitrile derivatives with imidazole precursors under controlled conditions. Various synthetic routes have been developed to optimize yield and purity, including methods utilizing palladium-catalyzed cross-coupling reactions and other organic synthesis techniques .

Antimicrobial Properties

Research indicates that compounds containing imidazole structures exhibit significant antimicrobial activity. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study evaluating the antimicrobial potential of related compounds found that modifications in the structure, such as the introduction of a phenyl group, enhanced activity against protozoan parasites like Entamoeba histolytica and Trichomonas vaginalis. The results indicated that this compound could potentially exhibit similar properties due to its structural similarities .

Anti-inflammatory and Antitumor Activity

Imidazole derivatives have also been investigated for their anti-inflammatory and antitumor activities. A review highlighted that certain imidazole-based compounds demonstrated inhibition of tumor cell proliferation in vitro, suggesting a potential role in cancer therapy .

Case Studies and Research Findings

Case Study 1: Antiprotozoal Activity

In a comparative study, several imidazole derivatives were tested for their activity against protozoan infections. The findings revealed that certain modifications significantly increased potency. For example, the introduction of a methoxycarbonyl group enhanced the efficacy against E. histolytica by ninefold compared to simpler structures .

Case Study 2: Antimicrobial Efficacy

A series of synthesized imidazole derivatives were evaluated for their antimicrobial properties using standard diffusion methods. The results indicated that specific substitutions on the imidazole ring led to enhanced activity against a range of bacterial pathogens, with some compounds showing zones of inhibition comparable to established antibiotics .

Properties

Molecular Formula |

C11H9N3 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(3-methylimidazol-4-yl)benzonitrile |

InChI |

InChI=1S/C11H9N3/c1-14-8-13-7-11(14)10-5-3-2-4-9(10)6-12/h2-5,7-8H,1H3 |

InChI Key |

PQYBBOWTPDYHEZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2=CC=CC=C2C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.